molecular formula C11H9BrN2 B2850875 3-bromo-N-phenylpyridin-2-amine CAS No. 54904-02-8

3-bromo-N-phenylpyridin-2-amine

Cat. No.: B2850875
CAS No.: 54904-02-8
M. Wt: 249.111
InChI Key: ZBEQUCPZBWLXOI-UHFFFAOYSA-N
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Description

3-Bromo-N-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the third position and an aniline group is attached to the nitrogen atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-phenylpyridin-2-amine typically involves the bromination of N-phenylpyridin-2-amine. One common method is the reaction of N-phenylpyridin-2-amine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted pyridin-2-amines.

    Coupling Reactions: Products are biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Bromo-N-phenylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-phenylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

    3-Bromo-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of a phenyl group.

    3-Bromo-N-phenylpyridin-4-amine: Bromine atom at the third position and aniline group at the fourth position.

Uniqueness: 3-Bromo-N-phenylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenyl group on the pyridine ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

3-bromo-N-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEQUCPZBWLXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,5-dibromopyridine (10.2 g, 43 mmole) in aniline (25 mL) was stirred and heated at reflux for 3 h. The reaction was cooled to RT and most of the aniline was distilled off under vacuum. The remaining residue was taken up in ethyl acetate and the solution was washed with 1.0 N Na2CO3 then with brine, dried (Na2SO4), and concentrated under vacuum. Trituration with petroleum ether, filtration and drying under vacuum gave the title compound (7.20 g, 67%) as a tan solid: 1H NMR (400 MHz, CDCl3) δ 8.25 (d, J=2.4 Hz, 1 H), 7.58 (dd, 1 H), 7.31-7.39 (m, 4 H), 7.11 (m, 1 H), 6.79 (br s, 1 H); MS (ES) m/e 249.0 (M+H)+.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

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